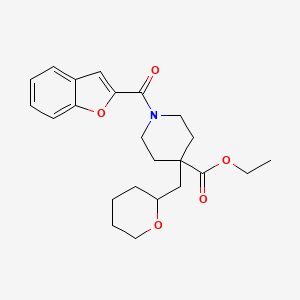
N~2~-(2,5-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMS-10, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
作用机制
The mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to target specific proteins involved in various disease processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, this compound has been shown to reduce tumor growth and metastasis. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In scientific research, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of N~2~-(2,5-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential use as a therapeutic agent for various diseases. The compound has shown promising results in scientific research, and its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a potential candidate for drug development. However, one limitation of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for the study of N~2~-(2,5-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the study of this compound in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the potential use of this compound in drug delivery systems and as a tool for studying protein-protein interactions should be explored further.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown promising results in scientific research. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a potential candidate for drug development. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. The development of more efficient and cost-effective synthesis methods for the compound and the exploration of its potential use in drug delivery systems and as a tool for studying protein-protein interactions are also important future directions for the study of this compound.
合成方法
The synthesis of N~2~-(2,5-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multistep process that includes the reaction of 2,5-dimethylbenzene, 3-methylbenzene, and phenylsulfonyl chloride with glycine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is a complex process, and it requires skilled chemists to produce the compound in high yields and purity.
科学研究应用
N~2~-(2,5-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In scientific research, this compound has been used to treat various diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease. The compound has also been studied for its potential use in drug delivery systems and as a tool for studying protein-protein interactions.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-8-7-9-20(14-17)24-23(26)16-25(22-15-18(2)12-13-19(22)3)29(27,28)21-10-5-4-6-11-21/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBUAIDNLQARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6006261.png)
![3-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6006265.png)
![4-{6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6006266.png)
![7-(cyclopropylmethyl)-2-(2-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006273.png)
![5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6006277.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(methylthio)ethyl]acetamide](/img/structure/B6006292.png)

![N-methyl-N-(1-methyl-4-piperidinyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6006311.png)
![methyl 4-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6006318.png)

![N,N'-bis{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}urea](/img/structure/B6006334.png)
![N-(4-methoxybenzyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6006340.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)